molecular formula C15H13ClN2O B11850777 6-Chloro-2-ethoxyacridin-9-amine CAS No. 855939-48-9

6-Chloro-2-ethoxyacridin-9-amine

Cat. No.: B11850777
CAS No.: 855939-48-9
M. Wt: 272.73 g/mol
InChI Key: QFNHSWUFPJOTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-ethoxyacridin-9-amine is an organic compound with the molecular formula C15H13ClN2O. It is a pale-yellow to yellow-brown solid that exhibits strong fluorescence. This compound is primarily used in biomedical research and as a biological fluorescent probe .

Preparation Methods

The synthesis of 6-Chloro-2-ethoxyacridin-9-amine involves multiple steps. One common method is through the chlorination of acridine followed by an ethoxylation reaction. The reaction conditions typically involve the use of ethanol and a chlorinating agent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-Chloro-2-ethoxyacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

6-Chloro-2-ethoxyacridin-9-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethoxyacridin-9-amine involves its ability to intercalate into DNA. This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can affect various cellular processes, including replication and transcription. The compound’s fluorescence properties also allow it to be used as a marker for studying these interactions .

Comparison with Similar Compounds

6-Chloro-2-ethoxyacridin-9-amine can be compared with other acridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct fluorescence characteristics and reactivity compared to other acridine derivatives .

Properties

CAS No.

855939-48-9

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

6-chloro-2-ethoxyacridin-9-amine

InChI

InChI=1S/C15H13ClN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18)

InChI Key

QFNHSWUFPJOTIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.